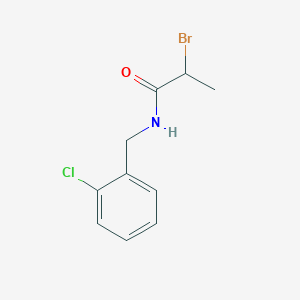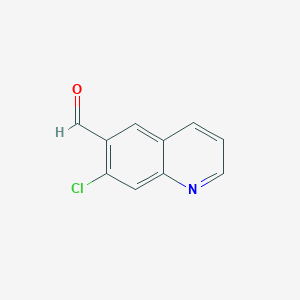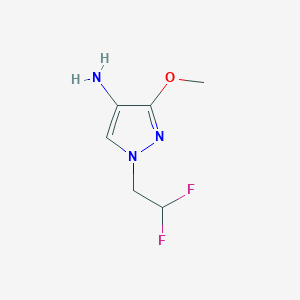
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine
描述
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine is a compound of interest in various fields of chemistry and pharmacology due to its unique structural features and potential applications. The presence of the difluoroethyl group and the pyrazole ring imparts distinct chemical properties that make it valuable for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the incorporation of the difluoroethyl group under mild conditions, making it suitable for various substrates.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the CF2H group to specific sites on the pyrazole ring . The choice of solvent and reaction conditions can significantly affect the yield and selectivity of the desired product.
化学反应分析
Types of Reactions
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cross-Coupling Reactions: The pyrazole ring can undergo cross-coupling reactions with various reagents to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents for difluoroethylation, palladium catalysts for cross-coupling reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield a variety of substituted pyrazoles, while oxidation or reduction can lead to different functionalized derivatives.
科学研究应用
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoroethyl group can modulate the compound’s lipophilicity and binding affinity to target proteins, influencing its biological activity . The pyrazole ring can interact with various enzymes and receptors, affecting their function and signaling pathways .
相似化合物的比较
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and have similar reactivity and applications.
Difluoromethylated heterocycles: These compounds also contain difluoromethyl groups and are used in similar research and industrial applications.
Uniqueness
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine is unique due to its specific combination of the difluoroethyl group and the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
1-(2,2-difluoroethyl)-3-methoxypyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3O/c1-12-6-4(9)2-11(10-6)3-5(7)8/h2,5H,3,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGREMNAYUABCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1N)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


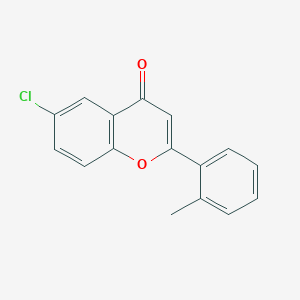
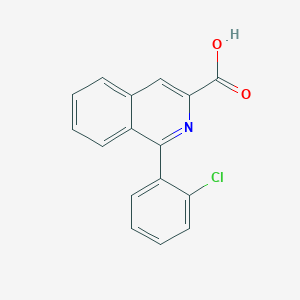
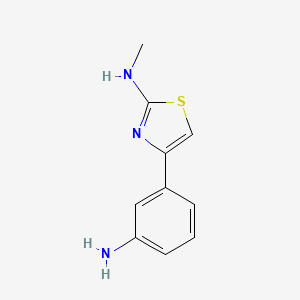
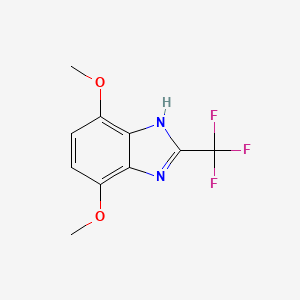
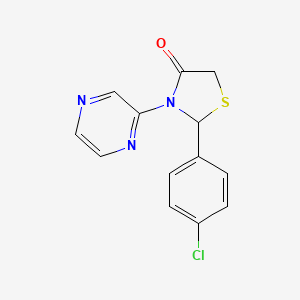

![5,6-dibromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B3033158.png)
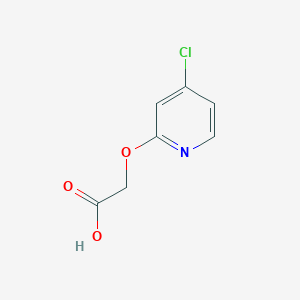
![7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033160.png)
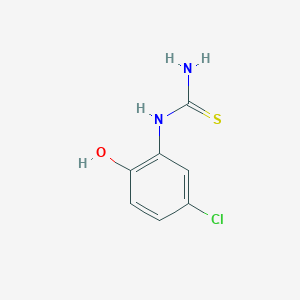
![2-{[(4-Bromophenyl)amino]methyl}phenol](/img/structure/B3033162.png)
